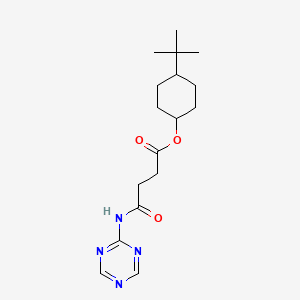

![molecular formula C12H16N2O2S B5566126 N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5566126.png)

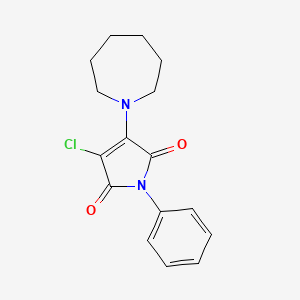

N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, also known as CTAP, is a potent and selective inhibitor of kappa-opioid receptors (KORs). KORs are a type of opioid receptor found in the central and peripheral nervous systems. They play a key role in modulating pain perception, stress responses, and addiction. CTAP has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and mood disorders.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Drug Development

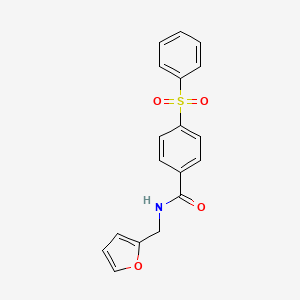

- Synthesis of Specific Antagonists : Research has explored the synthesis of biphenylsulfonamides as novel series of endothelin-A (ETA) selective antagonists, highlighting the importance of specific substitutions on pendant phenyl rings for enhanced binding and functional activity, indicating potential pathways for developing targeted therapies (Murugesan et al., 1998).

- Development of Opioid Antagonists : Studies on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have led to the discovery of potent, peripherally selective opioid antagonists, suggesting avenues for creating medications aimed at treating gastrointestinal motility disorders (Zimmerman et al., 1994).

Therapeutic Applications

- Parkinson's Disease Treatment : Investigations into N,N-dimethyl amino group-based derivatives for brain-specific delivery of dopamine have shown significant potential for treating Parkinson's disease by enhancing drug accumulation in the brain and demonstrating antioxidant and antiapoptotic effects (Li et al., 2014).

- Cancer Therapy : Research on specific nonnucleoside inhibitors of cytomegalovirus (CMV) replication, like 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide, has highlighted a novel approach to targeting viral DNA maturation, offering insights into potential cancer therapy strategies (Buerger et al., 2001).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Studies on benzothiazole derivatives, such as N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine, have demonstrated their effectiveness in inhibiting steel corrosion in acidic environments, showcasing potential applications in material science and engineering (Hu et al., 2016).

Propiedades

IUPAC Name |

N-[(3-hydroxyphenyl)carbamothioyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-12(2,3)10(16)14-11(17)13-8-5-4-6-9(15)7-8/h4-7,15H,1-3H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHNPRINTCMVBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(=S)NC1=CC(=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-hydroxyphenyl)carbamothioyl)pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5566044.png)

![4-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5566053.png)

![N-ethyl-5-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidin-2-amine](/img/structure/B5566089.png)

![3-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}propyl)pyridine dihydrochloride](/img/structure/B5566092.png)

![1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5566108.png)

![4-{3-[(4aS*,7aR*)-4-(2-hydroxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-3-oxopropyl}phenol](/img/structure/B5566127.png)

![2-[9-(4-methoxy-3-methylbenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5566140.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5566165.png)